Oncorhyncin III falls under the category of antimicrobial peptides (AMPs), which are small proteins known for their ability to disrupt microbial membranes. AMPs are classified based on their structure, which can include α-helices, β-sheets, or a combination of both. Oncorhyncin III is believed to exhibit features typical of the α-family of AMPs, characterized by their amphipathic nature that facilitates interaction with lipid membranes .
The synthesis of Oncorhyncin III can be achieved through several methods:
The purification process typically involves:
These methods ensure high purity and yield of Oncorhyncin III for subsequent analyses .
The molecular structure of Oncorhyncin III has been analyzed using techniques such as matrix-assisted laser-desorption ionization mass spectrometry (MALDI-MS) and N-terminal amino acid sequencing. The first 13 amino acids of Oncorhyncin III are identical to those found in the non-histone chromosomal protein H6 from rainbow trout, indicating a potential evolutionary link between these molecules .
The mechanism by which Oncorhyncin III exerts its antimicrobial effects involves several steps:
Research indicates that Oncorhyncin III operates effectively at submicromolar concentrations, showcasing its potency against various bacterial strains .
Oncorhyncin III has several scientific uses:
Oncorhyncin III belongs to a class of bioactive peptides originating from ancestral gene duplication events within teleost fish. The Salmonidae family, which includes rainbow trout (Oncorhynchus mykiss), experienced an autotetraploidization event (Ss4R) ~95 million years ago (MYA) [1]. This whole-genome duplication (WGD) delayed rediploidization, retaining residual tetrasomy in ~10% of the genome [1]. Such genomic rearrangements facilitated the neofunctionalization of chromosomal protein-derived peptides, including precursors of Oncorhyncin III. Comparative analyses reveal that teleost-specific WGD events expanded histone-related gene families, allowing evolutionary innovation in stress-responsive peptides [2] [3].
Oncorhyncin III was first isolated from epidermal mucus extracts of Oncorhynchus mykiss using liquid chromatography and mass spectrometry. The peptide’s expression is upregulated following pathogen exposure or physical injury, indicating a role in innate immunity [3] [6]. Structural characterization confirmed it as a 24-amino acid cleavage product with a molecular mass of 2.8 kDa and an isoelectric point of 10.2. Its cationic nature facilitates interaction with microbial membranes, disrupting integrity through hydrophobic domains [6].
Table 1: Bioactive Properties of Oncorhyncin III
Property | Value | Method of Detection |
---|---|---|
Molecular Mass | 2.8 kDa | MALDI-TOF Mass Spectrometry |
Isoelectric Point (pI) | 10.2 | Isoelectric Focusing |
Primary Source | Skin Mucus | LC-MS/MS Proteomics |
Inducing Factors | Pathogen exposure, Physical injury | RNA-Seq Expression Profiling |
Oncorhyncin III derives from proteolytic processing of Non-Histone Chromosomal Protein H6 (H6-NHC). Genomic synteny analyses across salmonids reveal that the h6 gene locus resides in a region of conserved synteny between chromosomes 8 and 12 in Oncorhynchus mykiss [6]. Teleost-specific duplications generated paralogous h6 genes, with Oncorhyncin III emerging from a lineage-specific variant. Key genomic features include:
Table 2: Genomic Features of H6 Homologs in Salmonids
Species | Diploid Chr. Number | H6 Paralog Count | Protease Cleavage Motifs |
---|---|---|---|
Oncorhynchus mykiss | 58–64 | 3 | VK↓AG, RR↓GA |
Salmo salar | 54 | 2 | VK↓AG, KR↓GA |
Salvelinus alpinus | 78 | 4 | VK↓AG, KK↓GA |
Phylogenetic reconstruction of H6 protein sequences places Oncorhyncin III within a clade of C-terminally truncated peptides unique to Oncorhynchus species. This evolutionary innovation correlates with adaptations to freshwater pathogens during the Miocene diversification of Pacific trout [1] [9].
The tertiary structure of Oncorhyncin III comprises an α-helical core (residues 5–15) stabilized by disulfide bonds between Cys³ and Cys¹⁹. This scaffold is conserved across related peptides but exhibits Oncorhynchus-specific variations:
Table 3: Structural Domains of Oncorhyncin III
Structural Element | Residue Positions | Functional Role | Conservation (%) |
---|---|---|---|
N-terminal signal peptide | 1–22 | Secretion targeting | 95 |
Protease cleavage site | 23–25 (RR↓GA) | Liberation of mature peptide | 80 |
α-helix | 5–15 | Membrane insertion | 98 |
Disulfide bond | Cys³–Cys¹⁹ | Structural stability | 100 |
Compound Names in Article:
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